molecular formula C10H16ClN5 B12216351 bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine

bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B12216351
M. Wt: 241.72 g/mol
InChI Key: LNGCCTXAHOBWIH-UHFFFAOYSA-N
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Description

Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine: is a heterocyclic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with two pyrazole rings connected through a central amine group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced pyrazole derivatives .

Comparison with Similar Compounds

Uniqueness: Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole rings connected through an amine group, which imparts distinct chemical and biological properties.

Biological Activity

Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine, a compound featuring pyrazole moieties, has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their pharmacological significance, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C10H14N4\text{C}_{10}\text{H}_{14}\text{N}_4

This compound consists of two 1-methyl-1H-pyrazol-5-yl groups attached to a central amine.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that pyrazole derivatives can exhibit:

  • Antimicrobial Activity : Several studies have demonstrated that pyrazole derivatives possess significant antibacterial and antifungal properties.
  • Anticancer Properties : Pyrazole compounds have shown potential in inhibiting cancer cell proliferation across various cell lines.
  • Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been explored in numerous studies.

Antimicrobial Activity

Research focusing on the antimicrobial properties of this compound reveals promising results:

CompoundTarget OrganismActivity TypeEC50/MIC (mg/L)
7fValsa maliAntifungal0.64
7bPseudomonas syringae pv. actinidiaeAntibacterial1.56

In vitro assays have shown that compound 7f exhibits potent antifungal activity against Valsa mali, outperforming traditional antifungal agents like allicin, while compound 7b demonstrated notable antibacterial activity against Pseudomonas syringae .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Table 2 summarizes the findings from several studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Wei et al.A54926Induction of apoptosis
Xia et al.NCI-H46049.85Growth inhibition and autophagy
Bouabdallah et al.Hep-23.25Cytotoxicity through cell cycle arrest

These studies indicate that pyrazole derivatives can effectively inhibit tumor growth and induce apoptosis in cancer cells .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Pyrazole derivatives can inhibit key enzymes involved in cellular processes, leading to reduced cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells, contributing to their antimicrobial effects .
  • Cell Cycle Arrest : In cancer cells, pyrazole derivatives may induce cell cycle arrest, thereby preventing further proliferation .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

Case Study 1: Antifungal Efficacy

In a study evaluating the efficacy of compound 7f against Valsa mali, it was found to induce hyphal shrinkage and collapse, leading to significant antifungal activity at low concentrations .

Case Study 2: Anticancer Properties

Another investigation assessed the cytotoxic effects of pyrazole derivatives on various cancer cell lines, revealing that compounds led to significant apoptosis and growth inhibition .

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-14-9(3-5-12-14)7-11-8-10-4-6-13-15(10)2;/h3-6,11H,7-8H2,1-2H3;1H

InChI Key

LNGCCTXAHOBWIH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC=NN2C.Cl

Origin of Product

United States

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